Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the core thiophene structure. The process may include:
Formation of the Thiophene Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced using morpholine and a suitable activating agent.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may be studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a drug precursor or active pharmaceutical ingredient (API) in the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Sulfonamide Derivatives: Other sulfonamide derivatives with varying substituents and core structures.
Thiophene Derivatives: Compounds containing thiophene rings with different functional groups.
Uniqueness: Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific combination of the sulfonamide group, thiophene core, and ethyl ester group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Properties
IUPAC Name |
ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S2/c1-2-30-22(26)19-17-5-3-4-6-18(17)31-21(19)23-20(25)15-7-9-16(10-8-15)32(27,28)24-11-13-29-14-12-24/h7-10H,2-6,11-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWUZMPWAYYHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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